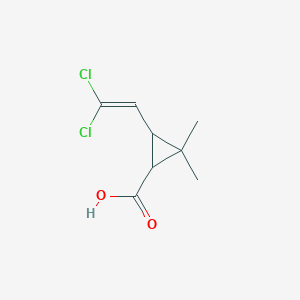
2-Bromo-5-chloronitrobenzène
Vue d'ensemble
Description
2-Bromo-5-chloronitrobenzene is a valuable chemical compound with unique properties that make it useful in various applications. It is a pale yellow crystalline solid with a molecular formula of C6H3BrClNO2 and a molecular weight of 236.45 g/mol . This compound possesses a high melting point of approximately 82-86°C and is sparingly soluble in water but soluble in organic solvents such as acetone and ethanol . Its reactivity, particularly in substitution reactions due to the presence of both bromine and chlorine atoms on the benzene ring, makes it an important building block in organic synthesis .
Applications De Recherche Scientifique
2-Bromo-5-chloronitrobenzene finds applications in various fields of scientific research:
Mécanisme D'action
Target of Action
2-Bromo-5-chloronitrobenzene is a versatile compound used in various applications, particularly in organic synthesis and pharmaceutical research . It serves as a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes . Its primary targets are the molecules involved in these synthesis processes.
Mode of Action
The compound’s mode of action is primarily through its reactivity, particularly in substitution reactions due to the presence of both bromine and chlorine atoms on the benzene ring . This reactivity makes it an important building block in organic synthesis .
Biochemical Pathways
One of the key applications of 2-Bromo-5-chloronitrobenzene is in the synthesis of indole derivatives . Indole derivatives are essential building blocks in the production of pharmaceutical drugs and natural products . By reacting with suitable reagents, 2-Bromo-5-chloronitrobenzene can be used to synthesize diindolylmethane, which exhibits potential anti-cancer properties .
Pharmacokinetics
2-Bromo-5-chloronitrobenzene is sparingly soluble in water but soluble in organic solvents such as acetone and ethanol . This solubility profile influences its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of 2-Bromo-5-chloronitrobenzene’s action depend on its application. For instance, in the synthesis of diindolylmethane, it contributes to the potential anti-cancer properties of the resulting compound . In organic electronics, it is used in the synthesis of ladder-type oligomers like polyaniline, which possess excellent electrical conductivity .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-chloronitrobenzene can be influenced by various environmental factors. For example, its solubility can be affected by the presence of different solvents . Additionally, its reactivity in substitution reactions can be influenced by the reaction conditions, such as temperature and pressure .
Analyse Biochimique
Biochemical Properties
One of the notable features of 2-Bromo-5-chloronitrobenzene is its reactivity, particularly in substitution reactions due to the presence of both bromine and chlorine atoms on the benzene ring . It serves as a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes . Additionally, its unique combination of functional groups makes it an important building block in organic synthesis .
Cellular Effects
2-Bromo-5-chloronitrobenzene is used in the synthesis of diindolylmethane, which exhibits potential anti-cancer properties . It is also used in the synthesis of novel benzenesulfonamides, which have shown promising results as cell cycle inhibitors .
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-chloronitrobenzene involves its reactivity in substitution reactions due to the presence of both bromine and chlorine atoms on the benzene ring . This reactivity makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-5-chloronitrobenzene can be synthesized from 4-chloro-2-nitrobenzoic acid . The synthesis involves bromination of the starting material under controlled conditions. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride . The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-5-chloronitrobenzene follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is purified through recrystallization or distillation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-chloronitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of both bromine and chlorine atoms, it readily participates in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chloronitrobenzene
- 2-Bromo-3-chloronitrobenzene
- 2-Bromo-6-chloronitrobenzene
Uniqueness
2-Bromo-5-chloronitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties . The combination of bromine, chlorine, and nitro groups makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .
Propriétés
IUPAC Name |
1-bromo-4-chloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTIMFAJRPSNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194397 | |
| Record name | 2-Bromo-5-chloronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41513-04-6 | |
| Record name | 1-Bromo-4-chloro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41513-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloronitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041513046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-chloronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-chloronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















